1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one
Description
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one is a substituted aryl propanone derivative characterized by a bromomethyl (-CH2Br) group at the 2-position, a trifluoromethylthio (-SCF3) group at the 5-position, and a propan-1-one (-COCH2CH3) moiety attached to the benzene ring. The electron-withdrawing trifluoromethylthio group enhances the electrophilicity of the aromatic ring, influencing both reactivity and stability .
Properties
Molecular Formula |
C11H10BrF3OS |
|---|---|
Molecular Weight |
327.16 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10BrF3OS/c1-2-10(16)9-5-8(17-11(13,14)15)4-3-7(9)6-12/h3-5H,2,6H2,1H3 |
InChI Key |
KTFTUVMROHQGOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)SC(F)(F)F)CBr |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis Strategies
Bromination of Propan-1-One Precursors
The synthesis begins with the bromination of 1-(2-methyl-5-(trifluoromethylthio)phenyl)propan-1-one, a precursor compound characterized by its methyl group at the second position of the phenyl ring. Radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) at 80°C achieves an 85% yield. The reaction mechanism proceeds via a radical chain process, where AIBN generates initiating radicals that abstract hydrogen from the methyl group, enabling bromine transfer from NBS (Figure 1).
Critical Parameters :
- Stoichiometry : A 1.2:1 molar ratio of NBS to precursor minimizes di-bromination byproducts.
- Temperature : Maintaining 80°C ensures optimal radical generation without thermal decomposition of AIBN.
- Solvent : CCl₄’s non-polar nature suppresses ionic side reactions, though environmental concerns have spurred investigations into alternatives like dichloromethane (DCM).
Purification and Isolation
Post-bromination, the crude product undergoes flash chromatography on silica gel with a hexane/ethyl acetate (4:1) mobile phase, followed by recrystallization from ethanol. This two-step purification removes unreacted NBS and AIBN derivatives, yielding crystals with 98–99% purity.
Industrial Manufacturing Protocols
Continuous Flow Reactor Optimization
Industrial production replaces batch reactors with continuous flow systems to enhance scalability and safety. In a representative setup, the bromination step occurs in a tubular reactor with a residence time of 45 minutes, achieving 92% conversion compared to 12 hours in batch mode. Real-time monitoring via Fourier-transform infrared spectroscopy (FTIR) ensures intermediate stability and minimizes over-bromination.
Table 1: Comparative Performance of Batch vs. Flow Bromination
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12 hours | 45 minutes |
| Yield | 85% | 92% |
| Purity | 98% | 99.5% |
| Solvent Consumption (L/kg) | 120 | 75 |
Process Analytical Technology (PAT) Integration
PAT tools, including ultraviolet-visible (UV-Vis) spectroscopy and high-performance liquid chromatography (HPLC) , enable in-line quality control. For instance, UV-Vis detects bromomethyl intermediates at λmax = 254 nm, while HPLC quantifies residual precursors with a retention time of 6.2 minutes (C18 column, acetonitrile/water 70:30).
Reaction Condition Analysis
Solvent and Catalyst Systems
Dimethylformamide (DMF) outperforms tetrahydrofuran (THF) and dichloromethane (DCM) in nucleophilic substitution reactions involving the bromomethyl group. For example, reactions with piperidine in DMF attain 92% yield versus 68% in THF due to DMF’s high polarity stabilizing transition states.
Table 2: Solvent Impact on Substitution Reactions
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 92 | 2 |
| THF | 7.5 | 68 | 6 |
| DCM | 8.9 | 75 | 4 |
Characterization and Quality Assurance
Spectroscopic Validation
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃, 400 MHz) displays characteristic signals at δ 7.8–8.1 ppm (aromatic protons) and δ 4.5 ppm (bromomethyl -CH₂Br).
- Infrared (IR) Spectroscopy : Peaks at 1700 cm⁻¹ (C=O stretch) and 600 cm⁻¹ (C-Br vibration) confirm functional group integrity.
- Mass Spectrometry : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 327.02 ([M+H]⁺), aligning with the theoretical molecular weight of 327.16 g/mol.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (70:30) mobile phase resolves the target compound at 6.2 minutes, with impurities (e.g., di-brominated byproducts) eluting at 4.8 minutes.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Addition Reactions: The carbonyl group in the propanone moiety can participate in addition reactions with nucleophiles such as hydrides or organometallic reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, while the trifluoromethylthio group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The following compounds share structural similarities but differ in substituent positions or functional groups, leading to distinct physicochemical and reactivity profiles:
Table 1: Structural and Physical Property Comparison
Key Observations :
- Electrophilicity and Reactivity: The trifluoromethylthio (-SCF3) group significantly increases electrophilicity in all compounds. However, the presence of -NO2 (in CAS 1806463-00-2) further enhances this effect compared to -Br or -I substituents .
- Steric and Electronic Effects : Moving substituents from the 2- to 3- or 4-position (e.g., CAS 1806549-22-3) alters steric accessibility and electronic distribution, impacting reaction pathways .
Biological Activity
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one, with CAS number 1803751-44-1, is a synthetic organic compound notable for its unique structural features, including a bromomethyl group and a trifluoromethylthio group. These characteristics contribute to its potential biological activities, making it a subject of interest in pharmacological research.
- Molecular Formula : CHBrFOS
- Molecular Weight : 327.16 g/mol
- Structural Features : The compound contains a phenyl ring substituted with bromomethyl and trifluoromethylthio groups, which are known to influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating potential interactions with multiple biological targets. The following sections summarize key findings related to its biological activity.
The mechanism of action is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Binding : Its structural features suggest possible interactions with biological receptors, influencing physiological responses.
Case Studies and Experimental Data
- Enzyme Inhibition Studies :
-
Antimicrobial Activity :
- Preliminary tests have shown that related compounds possess antimicrobial properties. The presence of the trifluoromethylthio group may enhance the lipophilicity and membrane permeability, contributing to increased antimicrobial efficacy .
- Cytotoxicity Assays :
Data Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one, and how can reaction efficiency be optimized?
Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or halogenation of precursor aromatic ketones. For bromomethyl-substituted derivatives, bromination of methyl groups using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) is common. Optimization involves:
- Temperature control : Maintaining 60–80°C to balance reaction rate and selectivity .
- Solvent selection : Dichloromethane or THF improves solubility of intermediates .
- Catalytic systems : Lewis acids like AlCl₃ or FeCl₃ enhance electrophilic substitution in aromatic systems .
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (>75%) and purity (>95%) .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
Q. What stability considerations are critical for handling and storing this compound?
Methodological Answer:
- Light sensitivity : Bromomethyl groups are prone to photolytic cleavage; store in amber vials at -20°C .
- Moisture sensitivity : Trifluoromethylthio groups hydrolyze in acidic/alkaline conditions; use inert atmospheres (N₂/Ar) during reactions .
- Thermal stability : Decomposition occurs above 150°C; DSC/TGA analysis recommended for thermal profiling .
Advanced Research Questions
Q. How can computational modeling predict reactivity in cross-coupling reactions involving the bromomethyl group?
Methodological Answer:
- DFT calculations : Use B3LYP/6-31G(d) to model SN2 displacement kinetics of the bromomethyl group. Transition state barriers correlate with experimental reaction rates (e.g., Suzuki coupling with aryl boronic acids) .
- Hammett parameters : σ⁺ values for the trifluoromethylthio substituent (-0.11) predict moderate electron-withdrawing effects, influencing nucleophilic attack .
- Solvent modeling : COSMO-RS simulations optimize solvent polarity (e.g., DMF vs. THF) for Pd-catalyzed reactions .
Q. What strategies resolve contradictions in reported reactivity of the trifluoromethylthio group under oxidative conditions?
Methodological Answer:
- Controlled oxidation studies : Compare H₂O₂, mCPBA, and O₃ in acetonitrile. LC-MS monitors sulfoxide/sulfone byproduct formation .
- Radical trapping experiments : Add TEMPO to confirm radical intermediates during oxidation; EPR spectroscopy validates mechanisms .
- Kinetic isotope effects : Deuterated solvents (CD₃CN) differentiate between ionic and radical pathways .
Q. How can this compound be integrated into covalent organic frameworks (COFs) for catalytic applications?
Methodological Answer:
- Linker design : Use the ketone group for condensation with boronic acids (e.g., C₆H₄[B(OH)₂]₂) to form β-ketoenamine-linked COFs .
- Surface area optimization : Adjust stoichiometry to achieve high surface areas (>1000 m²/g) via BET analysis; COF-5 analogs show 1590 m²/g with eclipsed layer stacking .
- Functionalization : Post-synthetic modification (PSM) with Pd nanoparticles enhances catalytic activity in Heck reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
